N-[1,3-bis(4-aminophenyl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3-Acetamidopropylidene)dianiline is an organic compound with a complex structure that includes two aniline groups connected by a central carbon atom, which is further substituted with an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Acetamidopropylidene)dianiline typically involves the reaction of aniline with an appropriate aldehyde or ketone under acidic conditions. One common method is the Friedel-Crafts reaction, where aniline reacts with a carbonyl compound in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
On an industrial scale, the production of 4,4’-(3-Acetamidopropylidene)dianiline may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization, is essential to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4,4’-(3-Acetamidopropylidene)dianiline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4,4’-(3-Acetamidopropylidene)dianiline has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and resins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of epoxy resins and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-(3-Acetamidopropylidene)dianiline involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedianiline: A related compound used in the production of polyurethanes and epoxy resins.
4,4’-Diaminodiphenylmethane: Another similar compound with applications in polymer chemistry.
Uniqueness
4,4’-(3-Acetamidopropylidene)dianiline is unique due to the presence of the acetamido group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
17665-87-1 |
---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
N-[1,3-bis(4-aminophenyl)propyl]acetamide |
InChI |
InChI=1S/C17H21N3O/c1-12(21)20-17(14-5-9-16(19)10-6-14)11-4-13-2-7-15(18)8-3-13/h2-3,5-10,17H,4,11,18-19H2,1H3,(H,20,21) |
InChI Key |
RHNCZCKFXXVROF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.